Cardioquin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

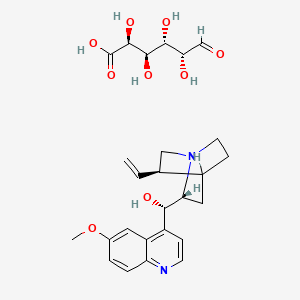

Cardioquin, also known as this compound, is a useful research compound. Its molecular formula is C26H34N2O9 and its molecular weight is 518.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Overview

Quinidine, the active ingredient in Cardioquin, is classified as a Class IA antiarrhythmic agent. It functions by blocking sodium channels, which helps restore normal sinus rhythm and suppresses abnormal heart rhythms. The drug is indicated for:

- Management of Atrial Fibrillation : Quinidine is used to maintain sinus rhythm in patients with chronic atrial fibrillation.

- Ventricular Arrhythmias : It is effective in treating documented ventricular arrhythmias.

- Brugada Syndrome : Quinidine has shown potential in managing this genetic condition associated with increased risk of sudden cardiac death.

Atrial Fibrillation Management

Quinidine has been extensively studied for its efficacy in controlling atrial fibrillation. A randomized controlled trial indicated that while quinidine can suppress recurrences of atrial fibrillation, it does not significantly reduce overall mortality compared to placebo .

Ventricular Arrhythmias

Quinidine's role in managing ventricular arrhythmias has been documented in various studies, showing its effectiveness in preventing life-threatening arrhythmias .

| Study | Population | Findings |

|---|---|---|

| Hydroquinidine Study | High-risk patients with ventricular arrhythmias | Significant reduction in arrhythmic events with hydroquinidine treatment |

Case Studies

Case studies provide real-world insights into the application of this compound in clinical settings.

Case Study 1: Atrial Fibrillation Management

- Patient Profile : A 73-year-old male with persistent atrial fibrillation.

- Treatment : Initiated on this compound (quinidine) after unsuccessful cardioversion.

- Outcome : Patient maintained sinus rhythm for over 12 months without significant adverse effects, although gastrointestinal side effects were noted .

Case Study 2: Quinidine-Induced Adverse Effects

- Patient Profile : A 76-year-old male experiencing dysphagia during quinidine therapy.

- Outcome : Diagnosis of quinidine pill esophagitis; symptoms resolved upon discontinuation of the medication .

Safety Profile and Adverse Effects

While this compound is effective for arrhythmia management, it carries a risk of several adverse effects:

- Cardiovascular Effects : Hypotension, syncope, prolonged QT interval leading to torsades de pointes .

- Gastrointestinal Effects : Nausea, vomiting, and diarrhea are common side effects experienced by up to 30% of patients .

- Ocular Effects : Patients may experience visual disturbances such as blurred vision or photophobia due to quinidine keratopathy .

Eigenschaften

CAS-Nummer |

7681-28-9 |

|---|---|

Molekularformel |

C26H34N2O9 |

Molekulargewicht |

518.6 g/mol |

IUPAC-Name |

(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C20H24N2O2.C6H10O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-5,8-11H,(H,12,13)/t13-,14?,19+,20-;2-,3+,4+,5-/m00/s1 |

InChI-Schlüssel |

KUTGSSTVCUKONV-JWVVETNKSA-N |

SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Isomerische SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CCN3C[C@@H]4C=C)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)C(C(C(C(C(=O)O)O)O)O)O |

Key on ui other cas no. |

7681-28-9 |

Synonyme |

Cardioquin quinidine polygalacturonate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.